molecular formula C12H16N2O2S B13997099 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine CAS No. 6631-79-4

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine

Cat. No.: B13997099
CAS No.: 6631-79-4
M. Wt: 252.33 g/mol
InChI Key: OSMZENFXZOWNLP-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine typically involves the condensation of 4-nitrochlorobenzene with piperidine. The reaction is carried out under reflux conditions with sodium carbonate as a base. The mixture is heated under nitrogen for several hours, followed by cooling and the addition of water to isolate the product .

Synthetic Route:

    Starting Materials: 4-nitrochlorobenzene, piperidine, sodium carbonate.

    Reaction Conditions: Reflux under nitrogen for 3 hours.

    Isolation: Cooling the reaction mixture and adding water.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorite, CO2 atmosphere.

    Reduction: Hydrogenation catalysts.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Formation of lactams.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine can be compared with other piperidine derivatives, such as:

    1-(4-Nitrophenyl)piperidine: Similar structure but lacks the sulfanylmethyl group.

    1-(4-Aminophenyl)piperidine: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylphenyl)piperidine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: The presence of the sulfanylmethyl group in this compound distinguishes it from other piperidine derivatives, potentially imparting unique chemical and biological properties .

Biological Activity

1-[(4-Nitrophenyl)sulfanylmethyl]piperidine is a compound of interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a sulfanylmethyl moiety. Its molecular formula is C11H14N2O2SC_{11}H_{14}N_2O_2S, and it has been identified in various studies for its potential therapeutic applications.

Antimicrobial Activity

Research Findings:

  • A study indicated that derivatives of piperidine compounds exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . For instance, compounds similar to this compound demonstrated effective inhibition at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
CompoundMinimum Inhibitory Concentration (MIC)Active Against
This compound4-32 μg/mLStaphylococcus aureus, E. coli

Anti-inflammatory Activity

Case Studies:

  • Research has shown that piperidine derivatives can significantly reduce inflammation in animal models. One study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory effects of related compounds. Results indicated that certain derivatives exhibited more potent anti-inflammatory effects than standard treatments like sodium diclofenac .
  • The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
CompoundDose (mg/kg)% Inhibition
This compound60>50%

Analgesic Activity

Research Findings:

  • In analgesic assays, compounds similar to this compound showed promising results. A comparative study revealed that some derivatives achieved analgesic effects comparable to ibuprofen and other non-steroidal anti-inflammatory drugs (NSAIDs) .
  • The analgesic effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in prostaglandin synthesis.
CompoundMaximal Analgesic Activity (%)Comparison Drug
This compound81.86%Sodium diclofenac

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound must be considered. Preliminary toxicity assessments indicate that the compound can cause skin irritation and serious eye damage at high concentrations . Further studies are necessary to establish a comprehensive toxicological profile.

Properties

CAS No.

6631-79-4

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

1-[(4-nitrophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16N2O2S/c15-14(16)11-4-6-12(7-5-11)17-10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2

InChI Key

OSMZENFXZOWNLP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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